Benzenebismaleimide adduct

Vue d'ensemble

Description

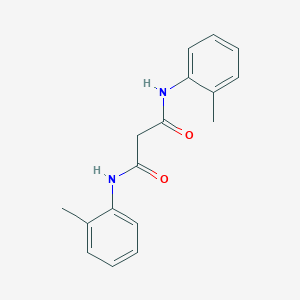

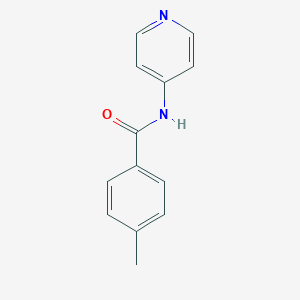

Benzenebismaleimide adduct, also known as Mitindomide, is a bisdioxopiperazines analog with antineoplastic activity. It is a type of bismaleimide monomer (BMI) that has various structures containing flexible linkages . The reactivity of bismaleimide compounds is influenced by the chemical nature of the bridge unit between the maleimide rings .

Synthesis Analysis

A thermosetting resin system based on bismaleimide (BMI) has been developed via copolymerization with 4,4′-diaminodiphenylsulfone in the presence of a newly synthesized graphene oxide, modified using allylated siloxane (AS-GO) . The reactivity of bismaleimides is determined by the ability of their double bond to add monomers bearing an active hydrogen atom, to act as a dienophyle in Alder reactions, and to enter reactions of radical and anionic homopolymerization and copolymerization with various monomers containing both unsaturated (vinyl, allyl) and saturated (propyl) .Molecular Structure Analysis

The structure of bismaleimide compounds was characterized by elemental analysis, Fourier transform infrared spectroscopy, and 1H NMR spectroscopy . The thermal behavior of these monomers was investigated by differential scanning calorimetry, polarized light microscopy, and thermogravimetric analysis .Chemical Reactions Analysis

The reactivity of bismaleimides is determined by the ability of their double bond to add monomers bearing an active hydrogen atom, to act as a dienophyle in Alder reactions, and to enter reactions of radical and anionic homopolymerization and copolymerization with various monomers containing both unsaturated (vinyl, allyl) and saturated (propyl) .Physical And Chemical Properties Analysis

Bismaleimide compounds are among the most important resins employed in the aerospace/aircraft, nuclear, and electrics/electronics industries because of their tractability, high thermal and thermooxidative stability, good retention of the mechanical properties even after long aging times at 250 °C, excellent chemical, radiation and corrosion resistance, good water resistance, fire resistance, and relatively low cost .Applications De Recherche Scientifique

DNA Adduct Formation and Toxicity Studies

Research has shown that benzenebismaleimide adducts are involved in the formation of DNA adducts, which are critical in studying the toxicological impacts of benzene exposure. Studies indicate that benzene, through its metabolites, can form DNA adducts in various tissues, including bone marrow and white blood cells. These adducts play a significant role in understanding the myelotoxic effects of benzene exposure and are important in assessing carcinogenic risk (Bodell et al., 1996; Pathak et al., 1995; Li et al., 1996).

Polymerization and Material Science

Benzenebismaleimide adducts are also investigated in the context of polymerization and material science. Studies have demonstrated their role in the formation of polymers and in the modification of materials’ properties. For example, the reactivity of N-ethylmaleimide with aromatic donors like benzene has been explored to understand polymer formation processes (Heinzl et al., 1977).

Environmental Contamination and Carcinogenesis

Research on benzenebismaleimide adducts contributes to the understanding of environmental contamination and its links to carcinogenesis. The interaction of benzene metabolites with DNA, forming covalent adducts, is a critical area of study in assessing the carcinogenic potential of environmental pollutants like benzene (Gaskell et al., 2005; Rappaport et al., 1996).

Mechanistic Studies in Organic Chemistry

In organic chemistry, benzenebismaleimide adducts are used to study reaction mechanisms, such as the Diels-Alder reaction. This includes understanding the kinetics and equilibrium constants in these reactions, which are pivotal in synthetic chemistry (Iskhakova et al., 2005).

Orientations Futures

Efforts have been devoted to overcoming the inherent brittleness of BMI resins caused by the high crosslink density and the aromatic nature of the network, limiting its further development in many fields . A new chemistry is needed to enhance the toughness of BMIs without compromising but rather improving the related physical and chemical properties . The current review is placed in context, addressing the issues of cost, processing, and precursor toxicity, the major barriers to wider acceptance of BMIs .

Propriétés

IUPAC Name |

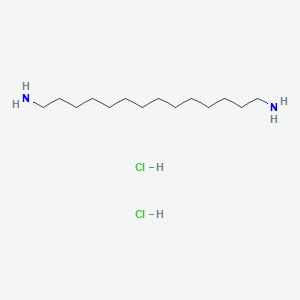

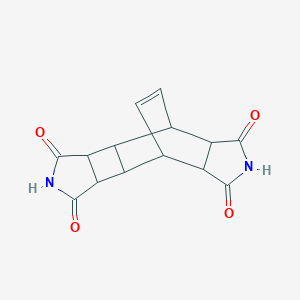

5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-11-7-3-1-2-4(8(7)12(18)15-11)6-5(3)9-10(6)14(20)16-13(9)19/h1-10H,(H,15,17,18)(H,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCJGCOYHLTVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C3C(C1C4C2C(=O)NC4=O)C5C3C(=O)NC5=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864265 | |

| Record name | Octahydro-4,8-ethenopyrrolo[3',4':3,4]cyclobuta[1,2-f]isoindole-1,3,5,7(2H,6H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

p- dioxane slightly soluble (mg/mL), Aqueous NaOH (2 moles NaOH per mole of compound) > 20 (mg/mL) | |

| Record name | MITINDOMIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/284356%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Product Name |

4,8-Ethenopyrrolo(3',4':3,4)cyclobut(1,2-f)isoindole-1,3,5,7(2H,6H)-tetrone,3a,3b,4,4a,7a,8,8a,8b-octahydro- | |

CAS RN |

10403-51-7 | |

| Record name | Mitindomide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.